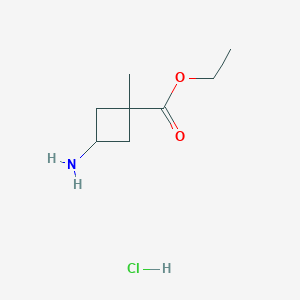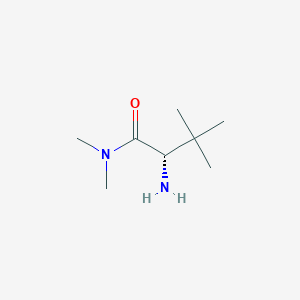
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
Overview
Description
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride, also known as AMCA, is a cyclic amino acid derivative that has gained significant attention in scientific research. AMCA is a chiral molecule that exists as two enantiomers, namely, cis and trans. The cis isomer of AMCA is known to exhibit biological activity, making it a valuable compound for scientific research.
Mechanism of Action
The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is not fully understood. However, studies have shown that the compound may act by modulating the activity of neurotransmitters, such as GABA and glutamate. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to exert a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce inflammation and oxidative stress, which are implicated in the development of various diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride has several advantages as a research compound. It is relatively easy to synthesize and is readily available. Additionally, the compound exhibits a range of biological activities, making it a valuable tool for investigating various disease processes. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has poor solubility in some solvents, which may limit its use in certain applications.
Future Directions
There are several areas of future research that could be explored with Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride. One potential avenue is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be carried out to elucidate the mechanism of action of this compound and to identify potential molecular targets for the compound. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Scientific Research Applications
Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZLCYSKLNGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)




![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)


